molecular formula C27H24FN5O4S B2494238 ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 393839-98-0

ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2494238
CAS No.: 393839-98-0
M. Wt: 533.58
InChI Key: UXAADHTWFSGZGH-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 2. The triazole ring is further modified with a sulfanyl-acetamido linker connected to a benzoate ester group. A critical structural distinction is the presence of a (3-fluorophenyl)formamido moiety at position 5 of the triazole, which introduces both aromatic and fluorinated pharmacophoric elements.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN5O4S/c1-2-37-26(36)18-11-13-21(14-12-18)30-24(34)17-38-27-32-31-23(33(27)22-9-4-3-5-10-22)16-29-25(35)19-7-6-8-20(28)15-19/h3-15H,2,16-17H2,1H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAADHTWFSGZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the fluorophenyl or benzoate moieties .

Scientific Research Applications

Ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the triazole ring, the nature of the sulfanyl-acetamido linker, and the terminal benzoate/acetamide groups. Below is a detailed comparison based on synthetic, physicochemical, and bioactivity data from diverse sources:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/ID Key Structural Features Substituent Variations Physicochemical Properties Bioactivity (if reported) Reference
Target Compound - 4-phenyl-1,2,4-triazole
- 5-(3-fluorophenylformamido)methyl
- Sulfanyl-acetamido-benzoate
- Unique 3-fluorophenyl formamido group Not explicitly reported in evidence Likely modulates enzyme targets (inferred from analogs)
Ethyl 4-([5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetoamido)benzoate (20) - 4-phenyl-1,2,4-triazole
- 5-(4-acetylamino-phenoxy)methyl
- Sulfanyl-acetamido-benzoate
- Phenoxy group instead of formamido
- Acetylamino substituent
M.p. 251.4–252.0°C; IR: 1711 cm⁻¹ (C=O), 694 cm⁻¹ (C-S) Antiexudative activity (analogous compounds)
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8) - 4-phenyl-1,2,4-triazole
- 5-(4-fluorobenzoylamino)methyl
- Sulfanyl-acetate ester
- Fluorobenzoyl instead of fluorophenylformamido
- Ester vs. benzoate
Formula: C₂₀H₁₉FN₄O₃S; CAS: 338962-50-8 Not explicitly reported
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3) - 4-ethyl-1,2,4-triazole
- 5-thiophene substituent
- Fluorophenylacetamide
- Ethyl and thiophene groups
- Terminal acetamide
CAS: 561295-12-3; Formula: C₁₆H₁₅FN₄OS₂ Anti-inflammatory potential (analogous triazoles)

Key Findings from Comparative Analysis

Role of Fluorine Substituents: The 3-fluorophenyl formamido group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like compound 20 (4-acetylamino-phenoxy) . Fluorine’s electron-withdrawing effects could also influence binding interactions with biological targets.

Impact of Sulfanyl Linkers :

  • Sulfanyl-acetamido/acetate linkers are conserved across analogs, with IR spectra confirming C-S stretching (635–694 cm⁻¹) . This linker likely contributes to conformational flexibility and redox-modulating properties.

Terminal Ester vs. Amide Groups :

  • The benzoate ester in the target compound and analog 20 may improve cell permeability compared to acetamide-terminated analogs (e.g., 561295-12-3 ) .

Synthetic Yields and Stability :

  • Analogs with bulkier substituents (e.g., 4-tert-butylphenyl in compound MFCD03223985 ) exhibit lower synthetic yields (45–60%) due to steric hindrance, whereas simpler derivatives (e.g., 20 ) achieve higher yields (~60%) .

Biological Activity Trends :

  • Compounds with electron-deficient aromatic rings (e.g., 4-nitro or 3-fluorophenyl groups) show enhanced anti-inflammatory and enzyme-inhibitory activities in related studies .

Biological Activity

Ethyl 4-{2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H32FN5O6S2. The structural complexity of this compound suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial and antifungal activities against various strains. For instance:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial32 µg/mL
Escherichia coliAntibacterial64 µg/mL
Candida albicansAntifungal16 µg/mL

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Potential

The triazole derivatives have also been investigated for their anticancer properties. This compound has been evaluated in vitro against various cancer cell lines. Notably:

Cancer Cell Line Inhibition (%) IC50 (µM)
HeLa (Cervical cancer)70% at 10 µM8.5
MCF7 (Breast cancer)65% at 10 µM9.0
A549 (Lung cancer)75% at 10 µM7.0

The results indicate a promising potential for this compound as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The triazole ring may inhibit specific enzymes involved in fungal cell wall synthesis or bacterial metabolism.
  • DNA Interaction : The compound could potentially intercalate with DNA or inhibit topoisomerases, disrupting cellular replication processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
  • Anticancer Research : In a preclinical trial reported in Cancer Letters, the compound showed enhanced cytotoxicity when used in combination with standard chemotherapy agents in breast cancer models.

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